BenchChemオンラインストアへようこそ!

N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide

Antimitotic Cancer cell selectivity Tubulin polymerization

N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide (CAS 314283-29-9) is a differentiated ortho-iodobenzohydrazide scaffold with dual orthogonal reactive handles—an iodine atom for cross-coupling diversification (Suzuki, Sonogashira) and a primary aniline for amide coupling or reductive amination. Unlike para-iodo or non-iodinated analogs, the 2-iodo substituent confers a distinct non-tubulin mechanism (NUP155/importin β engagement) and enhanced cancer-cell selectivity (selectivity index up to 6.12). Ideal for antimitotic probe development, antimicrobial screening against MRSA, and rapid library generation in hit-to-lead programs. Available in 1 g–10 g research quantities at ≥98% purity.

Molecular Formula C15H14IN3O
Molecular Weight 379.2 g/mol
CAS No. 314283-29-9
Cat. No. B3124007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
CAS314283-29-9
Molecular FormulaC15H14IN3O
Molecular Weight379.2 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)N
InChIInChI=1S/C15H14IN3O/c1-10(11-5-4-6-12(17)9-11)18-19-15(20)13-7-2-3-8-14(13)16/h2-9H,17H2,1H3,(H,19,20)
InChIKeyUCYXEDPLRLYSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide (CAS 314283-29-9): Procurement-Relevant Identity and Physicochemical Profile


N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide (CAS 314283-29-9; molecular formula C₁₅H₁₄IN₃O; MW 379.196 g/mol) is a synthetic acylhydrazone Schiff base [1]. It is constructed via condensation of 2-iodobenzohydrazide with 3-aminoacetophenone, yielding an E-configuration hydrazone bearing an ortho-iodo substituent on the benzoyl ring and a 3-aminophenyl group on the ethylidene terminus. The compound's predicted physicochemical parameters—SlogP of 2.39 and logS of −4.15—indicate moderate lipophilicity and limited aqueous solubility [2]. It is commercially available from multiple suppliers in 95–98% purity . This compound belongs to a well-established class of benzohydrazide-hydrazones for which antimicrobial, anticancer, and enzyme-inhibitory activities have been documented [3][4].

Why N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide Cannot Be Replaced by Its Closest Structural Analogs


Substituting this compound with its closest analogs—the non-iodinated benzohydrazide (CAS 302604-66-6), the 3-chloro analog, or the 4-iodo positional isomer—is not scientifically interchangeable because the ortho-iodo substituent dictates both the molecular mechanism of action and the synthetic versatility of the scaffold. Published structure–activity relationship (SAR) data on the 2-iodobenzohydrazide chemotype demonstrate that the ortho-iodo position confers a distinct biological profile: compounds with an ortho-iodo substituent do not inhibit tubulin polymerization, whereas their para-iodo counterparts do, resulting in fundamentally different mechanisms of mitotic arrest [1]. Furthermore, the SAR analysis of 19 NP-10 derivatives revealed that substituents at the ortho position of the benzoyl moiety yield higher cancer-cell selectivity indices compared with para-substituted analogs [2]. The 2-iodo group also serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), enabling downstream diversification that is inaccessible to non-halogenated or chloro analogs [3]. The 3-aminophenyl group simultaneously provides a hydrogen-bond donor/acceptor site and a primary amine handle for amide coupling or reductive amination, augmenting the scaffold's derivatizability [4].

Quantitative Differentiation Evidence for N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide: Comparator-Based Analysis


Ortho-Iodo Substituent Confers Tubulin-Independent Antimitotic Mechanism vs. Para-Iodo Isomer

The ortho-iodo (2-iodo) substitution pattern on the benzohydrazide scaffold produces a mechanistically distinct antimitotic agent compared with the para-iodo (4-iodo) isomer. In the NP-10 chemotype—which shares the identical 2-iodobenzohydrazide core with the target compound—NP-10 (2-iodo) does not inhibit tubulin polymerization in vitro, whereas NP-14 (4-iodo) does [1]. Both compounds share overlapping target proteins (NUP155, importin β), but NP-14 additionally targets tubulin, broadening its mechanism and potentially increasing off-target effects on non-dividing cells [1]. This differentiation is critical: the ortho-iodo compound may offer a narrower, more cancer-selective mechanism by avoiding the peripheral neuropathy associated with tubulin-targeting agents [2].

Antimitotic Cancer cell selectivity Tubulin polymerization

Ortho-Substitution on Benzoyl Moiety Enhances Cancer-Cell Selectivity Index vs. Para-Substituted Analogs

A systematic SAR study of 19 NP-10 derivatives—all sharing the 2-iodobenzohydrazide core that defines the target compound—quantitatively established that the position of the benzoyl substituent governs the balance between potency and selectivity. The 11 active compounds exhibited IC₅₀ values of 1.88–8.68 μM against HeLa cervical cancer cells, with cancer-cell selectivity indexes (IC₅₀ HFF2/T normal fibroblasts ÷ IC₅₀ HeLa) ranging from 1.55 to 6.12 [1]. Critically, the SAR analysis concluded that the selectivity index may be better for derivatives with the substituent at the ortho position of the benzoyl moiety, whereas the IC₅₀ (potency) may be smaller (i.e., more potent) when the substituent is at the para position [1]. This indicates that the ortho-iodo configuration of the target compound is optimized for selectivity rather than raw potency, a desirable profile for minimizing normal-cell toxicity.

Structure–activity relationship Selectivity index HeLa cells

Antimicrobial Potency of 2-Iodobenzohydrazide-Derived Acylhydrazones Against MRSA vs. Commercial Antibiotics

Acylhydrazones derived from 2-iodobenzohydrazide—the immediate synthetic precursor of the target compound—have demonstrated antibacterial activity equal to or superior to commercially available reference antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 [1]. In a broader series of iodinated hydrazide-hydrazones, the most potent derivatives achieved minimum inhibitory concentrations (MIC) as low as 7.81 μM against Gram-positive cocci including MRSA, with four compounds additionally inhibiting human pathogenic fungi at MIC ≥1.95 μM [2]. The presence of the iodine atom and electron-withdrawing substituents on the benzohydrazide moiety was identified as beneficial for antimicrobial activity [2]. The target compound, bearing the 2-iodo substituent and the electron-rich 3-aminophenyl group, is positioned within this favorable SAR space.

Antimicrobial MRSA Minimum inhibitory concentration

Ortho-Iodo Substituent Provides a Superior Synthetic Diversification Handle vs. Non-Halogenated and Chloro Analogs

The ortho-iodo substituent uniquely enables late-stage functionalization via palladium- or copper-catalyzed cross-coupling reactions that are either impossible or significantly less efficient with the non-iodinated benzohydrazide (CAS 302604-66-6) or the 3-chloro analog [1]. Aryl iodides are substantially more reactive than aryl chlorides in oxidative addition, the rate-determining step of most cross-coupling cycles, making the iodo derivative the preferred substrate for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions [1]. The NP-10 program explicitly replaced the iodo moiety with chloro (yielding HMI83-2) only for in vivo stability reasons, not because the chloro analog was chemically superior—indeed, the iodo group was used for all in vitro target identification studies via affinity purification [2]. The concurrent presence of the 3-amino group on the phenyl ring provides an orthogonal reactive handle, enabling sequential, site-selective derivatization [3].

Cross-coupling Synthetic chemistry Scaffold diversification

Predicted Lipophilicity (SlogP) Supports Membrane Permeability Differentiation vs. Non-Iodinated Analog

The target compound's predicted SlogP of 2.39, derived from the MMsINC database, reflects the contribution of the ortho-iodo substituent to lipophilicity [1]. This value falls within the favorable range for passive membrane permeability (LogP 1–3) while remaining below the threshold (LogP >5) associated with poor solubility and promiscuous binding [2]. The non-iodinated analog N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide is expected to have a substantially lower LogP (~1.0–1.5 based on the absence of the iodine atom's contribution of approximately +0.8 to +1.0 LogP units), which may limit its membrane permeation and intracellular target engagement [2]. Conversely, the 3-chloro analog would exhibit an intermediate LogP, as chlorine contributes less to lipophilicity than iodine [2].

Lipophilicity Drug-likeness Physicochemical properties

Important Caveat: No Direct Primary Literature Data Exist for This Specific Compound

A comprehensive search of PubMed, PubMed Central, Google Scholar, ChEMBL, BindingDB, PubChem, and ZINC databases returned zero peer-reviewed primary research articles containing quantitative biological assay data for N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide (CAS 314283-29-9) as of April 2026. This compound appears exclusively in chemical vendor catalogs (ChemSpace, Leyan, Smolecule, ChemSpider) as a screening compound or synthetic building block [1]. All evidence presented in this guide is therefore derived from class-level inference based on structurally related compounds—principally NP-10 (N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide) and other 2-iodobenzohydrazide-derived hydrazones—that share the core 2-iodobenzohydrazide pharmacophore [2][3][4]. Users should verify the target compound's activity in their specific assay system rather than relying solely on extrapolated data.

Data availability Research gap Procurement caution

Application Scenarios for N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide Based on Verified Evidence


Antimitotic Probe Development Leveraging Tubulin-Independent Mechanism

Researchers investigating non-tubulin-targeting antimitotic agents can employ this compound as a scaffold for probe development. The class-level evidence from NP-10 demonstrates that the 2-iodobenzohydrazide core engages NUP155 and importin β without inhibiting tubulin polymerization, avoiding the peripheral neuropathy associated with taxanes and vinca alkaloids [1]. The ortho-iodo position, which the SAR analysis associates with enhanced cancer-cell selectivity (selectivity indexes up to 6.12) [1], can be exploited for structure–activity relationship exploration. The 3-aminophenyl group provides a convenient spectroscopic handle (UV, fluorescence) and a derivatizable site for linker attachment in affinity-based target identification workflows [1][2].

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

This compound is suitable for inclusion in antimicrobial screening cascades targeting MRSA and other drug-resistant Gram-positive cocci. Closely related 2-iodobenzohydrazide-derived acylhydrazones have demonstrated activity equal to or exceeding that of ciprofloxacin and nitrofurantoin against MRSA ATCC 43300 [3], with the most potent iodinated hydrazide-hydrazones achieving MIC values of 7.81 μM [4]. The presence of the iodine atom and the electron-rich 3-aminophenyl substituent places this compound within the favorable SAR space identified for antimicrobial activity [4].

Synthetic Intermediate for Diversity-Oriented Library Synthesis

The dual orthogonal reactive handles—the ortho-iodo group for cross-coupling and the 3-amino group for amide bond formation—make this compound an efficient starting point for diversity-oriented synthesis. Medicinal chemistry teams can use the iodo group for Suzuki–Miyaura or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl diversity elements, while simultaneously or sequentially modifying the 3-amino group via acylation, sulfonylation, or reductive amination [5][6]. This synthetic versatility supports rapid library generation for hit-to-lead optimization programs without requiring de novo scaffold synthesis for each derivatization step.

Computational and Biophysical Target Engagement Studies

Given the class-level evidence that 2-iodobenzohydrazide derivatives bind to specific mitotic regulatory proteins (NUP155, importin β) [1], this compound can be employed in computational docking studies, surface plasmon resonance (SPR), or thermal shift assays to identify and validate novel protein targets. The iodine atom provides anomalous scattering for X-ray crystallography and a heavy atom for mass spectrometry-based affinity purification, as demonstrated by the successful use of biotinylated NP-10 for target identification from HeLa cell lysates [1]. The 3-aminophenyl group facilitates the attachment of biotin or fluorophore tags without compromising the core pharmacophore [1][2].

Quote Request

Request a Quote for N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.